1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one
Description
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one is a brominated pyrazole derivative with a ketone functional group. Its molecular formula is C₆H₇BrN₂O (molecular weight: 203.04 g/mol), and its structure features a pyrazole ring substituted with a bromine atom at position 3, a methyl group at position 1, and an acetyl group at position 5 . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive bromine substituent and stable heterocyclic core.
Properties
CAS No. |
1567375-32-9 |
|---|---|
Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
1-(5-bromo-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H7BrN2O/c1-4(10)5-3-6(7)8-9(5)2/h3H,1-2H3 |
InChI Key |
QMCJSGVYYHLENK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-methyl-1H-pyrazole followed by acylation. One common method includes:
Bromination: 1-methyl-1H-pyrazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to yield 3-bromo-1-methyl-1H-pyrazole.
Acylation: The brominated pyrazole is then reacted with ethanoyl chloride in the presence of a base, such as pyridine, to form 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like 1-(3-amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated compounds or fully reduced pyrazoles.
Scientific Research Applications
1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Table 1: Comparison of Key Pyrazole-Based Compounds
Functional Group and Reactivity Analysis
Bromine vs. Chlorine Substituents :
- The bromine atom in 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one provides higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues like 1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one . Bromine’s larger atomic radius facilitates oxidative addition in catalytic cycles.
- Chlorophenyl derivatives (e.g., compound in ) exhibit enhanced lipophilicity but reduced electrophilicity compared to brominated pyrazoles.
Ketone vs.
Heterocyclic Core Variations :
- Pyrazolones (e.g., 3-methyl-1H-pyrazol-5(4H)-one ) lack the aromatic stability of pyrazoles due to the hydroxyl group, reducing their utility in aromatic substitution reactions.
- Indole derivatives (e.g., 1-(5-methyl-1H-indol-6-yl)ethan-1-one ) prioritize π-π stacking interactions in biological systems, unlike brominated pyrazoles, which are more suited for halogen bonding.
Physicochemical Properties
- Solubility: The bromine and ketone groups in the target compound enhance polarity compared to non-halogenated analogues, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Thermal Stability : Methyl and bromine substituents increase thermal stability relative to hydroxymethyl or chlorophenyl derivatives .
Biological Activity
1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one, also known as a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04 g/mol
- CAS Number : 2143374-54-1
- SMILES Notation : CC(=O)C1=CC(=NN1C)Br
Biological Activity Overview
The biological activity of 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one can be categorized into several key areas:
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. In a study evaluating various pyrazolone derivatives, compounds similar to 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one exhibited minimum inhibitory concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one | 6.25 | 12.5 |
| Other Pyrazolone Derivatives | Varies | Varies |
Anti-inflammatory Activity
Pyrazolone derivatives have been noted for their anti-inflammatory effects. A quantitative structure–activity relationship (QSAR) analysis suggested that certain structural modifications enhance anti-inflammatory potency. The presence of the bromine atom in the pyrazole ring may contribute to its efficacy.
Anticancer Properties
Recent studies have explored the anticancer potential of pyrazole derivatives, including those structurally related to 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation in various cancer cell lines.
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial effects of various pyrazolone derivatives, including our compound of interest. The results indicated strong activity against both gram-positive and gram-negative bacteria.
Study 2: Anti-inflammatory Mechanism
Another study published in [source] investigated the anti-inflammatory mechanisms of pyrazolone compounds. The findings suggested that these compounds inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.
Study 3: Anticancer Activity
Research published in [source] examined the cytotoxic effects of several pyrazole derivatives on breast cancer cells. The study found that certain modifications to the pyrazole structure significantly enhanced cytotoxicity compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
